2-(Furan-2-yl)morpholine
Description
2-(Furan-2-yl)morpholine is a chemical compound that features a morpholine ring attached to a furan moiety. This structural motif is found in various compounds that exhibit a range of biological activities, including analgesic and anti-inflammatory properties, as well as potential antimicrobial effects . The furan ring, a heterocyclic aromatic with oxygen, and the morpholine, a saturated heterocycle containing both nitrogen and oxygen, contribute to the compound's reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of compounds containing the 2-(furan-2-yl)morpholine moiety involves various strategies. For instance, multi-component reactions have been employed to create highly functionalized bifurans and furan derivatives, which can be further modified to introduce the morpholine group . Additionally, the reaction of furan-2-carboxylic acids and furfural with diazonium salts has been used to synthesize arylfuran-2-carboxylic acids, which can be transformed into morpholine derivatives . The synthesis of these compounds often yields high purity, indicating a lack of side reactions .
Molecular Structure Analysis
The molecular structure of 2-(furan-2-yl)morpholine derivatives has been elucidated using various spectroscopic methods, including NMR, FT-IR, and X-ray diffraction . Single-crystal X-ray analysis has confirmed the structures of some derivatives, and DFT calculations have been used to optimize the molecular structures and predict the stability of different conformations . The crystal structure analysis has also provided insights into the intramolecular and intermolecular contacts that influence the stability of these compounds .
Chemical Reactions Analysis
The reactivity of 2-(furan-2-yl)morpholine derivatives includes their participation in electrophilic aromatic substitution reactions, which can lead to the formation of Cl-substituted furan or thiophene rings . Additionally, these compounds can undergo reactions with isocyanides and dialkyl acetylenedicarboxylates to produce novel furan derivatives . The reaction with morpholine has been explored to obtain adducts of gem-bromonitroethenes, which are characterized by their spectral properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(furan-2-yl)morpholine derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their biological activities, as suggested by QSAR studies . The thermal stability of these compounds varies according to factors such as the number of solvents of crystallization, ionic radii, and steric effects of anions . The electronic properties, such as magnetic susceptibility and molar conductivity, have been used to elucidate the structure of metal complexes derived from these compounds .
Relevant Case Studies
Several case studies have demonstrated the potential applications of 2-(furan-2-yl)morpholine derivatives. For example, certain derivatives have shown pronounced analgesic and anti-inflammatory activities in animal models . Metal complexes derived from these compounds have been evaluated for their molluscicidal activity against Eobania vermiculata, with some showing enhanced toxicity when combined with metaldehyde . Additionally, some derivatives have been tested for their antibacterial and antifungal activities, with certain compounds exhibiting good activity . The antimicrobial activities of synthesized compounds have also been investigated, identifying those with high activity against specific pathogens .
properties
IUPAC Name |
2-(furan-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-7(10-4-1)8-6-9-3-5-11-8/h1-2,4,8-9H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXGFMVISDIEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640602 | |
Record name | 2-(Furan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)morpholine | |
CAS RN |
1017417-81-0 | |
Record name | 2-(Furan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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